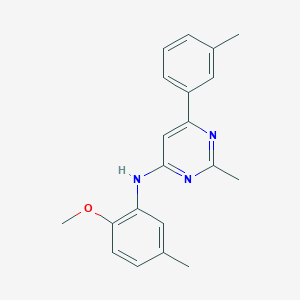

N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-13-6-5-7-16(10-13)17-12-20(22-15(3)21-17)23-18-11-14(2)8-9-19(18)24-4/h5-12H,1-4H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMCDDKNQRGCTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NC(=N2)C)NC3=C(C=CC(=C3)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the aromatic substituents onto the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine or alkyl derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrimidine derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mode of action.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine

- CAS Number : 1019132-74-1

- Molecular Formula : C${20}$H${21}$N$_3$O

- Molecular Weight : 319.40 g/mol .

Its structure features a pyrimidine core substituted with methoxy, methylphenyl, and aminophenyl groups, making it a candidate for studying structure-activity relationships in medicinal chemistry .

Safety Profile :

Classified under GHS hazard categories:

- Acute Toxicity (Oral, Category 4) : H302

- Skin/Irritation (Category 2) : H315

- Eye Irritation (Category 2A) : H319

- Respiratory Toxicity (Category 3) : H335 .

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s pyrimidine core is substituted at positions 2, 4, and 6. Key analogs and their substituent variations include:

Key Observations :

Crystallographic Data :

- Target Compound: No crystal data available.

- Analogs :

- N-(2-Fluorophenyl) analog : Intramolecular N–H⋯N hydrogen bonds stabilize a six-membered ring; dihedral angles (12.8°–86.1°) influence planar vs. twisted conformations.

- N-(4-Methoxyphenyl)-CF$3$ analog : Two symmetry-independent molecules in the asymmetric unit; disordered CF$3$ groups reduce crystallographic clarity.

- Ethoxy-substituted analog : π-π stacking (interplanar distance: 3.647 Å) and N–H⋯N hydrogen bonds form dimeric structures.

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C18H20N4O

- Molecular Weight : 304.38 g/mol

The structure features a pyrimidine ring substituted with a methoxy group, methyl groups, and phenyl groups, which are critical for its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.

Case Study: COX Inhibition

- In vitro assays demonstrated that the compound exhibits potent inhibition of COX-2 with an IC50 value comparable to established anti-inflammatory drugs such as celecoxib. For instance, studies reported IC50 values around 0.04 μmol for similar pyrimidine derivatives, indicating strong anti-inflammatory effects .

2. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the pyrimidine core and substituents have been systematically studied to enhance potency and selectivity.

Key Findings:

- Substituents such as methoxy and methyl groups significantly influence the binding affinity to COX enzymes.

- The presence of electron-donating groups enhances anti-inflammatory activity, while steric hindrance can reduce efficacy .

Research Findings and Data Tables

To further elucidate the biological activity of this compound, we can summarize relevant research findings in tabular form:

| Study | Activity Assessed | IC50/ED50 Values | Remarks |

|---|---|---|---|

| Study 1 | COX-2 Inhibition | 0.04 μmol | Comparable to celecoxib |

| Study 2 | Anti-inflammatory in vivo | ED50 = 9.17 μM | Effective in carrageenan-induced edema model |

| Study 3 | Cytotoxicity | >10 μM | Low toxicity observed in cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.